

enzymes involved in the conversion of p-coumaric acid to p-Coumaroyl-CoA

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Compound of Interest

Compound Name: *p*-Coumaroyl-CoA

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The Conversion of p-Coumaric Acid to p-Coumaroyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the enzymatic conversion of p-coumaric acid to **p-coumaroyl-CoA**, a critical activation step in the phenylpropanoid pathway. This pathway is central to the biosynthesis of thousands of specialized metabolites in plants, including flavonoids, lignins, and stilbenoids, many of which are of significant interest for their pharmaceutical and nutraceutical properties. Understanding the enzymes that catalyze this reaction is fundamental for metabolic engineering and the development of novel therapeutic agents.

Core Enzyme: 4-Coumarate-CoA Ligase (4CL)

The primary enzyme responsible for the conversion of p-coumaric acid to **p-coumaroyl-CoA** is 4-coumarate-CoA ligase (4CL) (EC 6.2.1.12). This enzyme belongs to the family of adenylate-forming enzymes and catalyzes the ATP-dependent ligation of a carboxyl group with the thiol group of coenzyme A (CoA).

The reaction proceeds in two main steps:

- **Adenylation of the Carboxylate:** The carboxylate group of p-coumaric acid attacks the α -phosphate of ATP, leading to the formation of a p-coumaroyl-AMP intermediate and the release of pyrophosphate (PPi).
- **Thioester Formation:** Coenzyme A then acts as a nucleophile, attacking the p-coumaroyl-AMP intermediate. This results in the formation of the final product, **p-coumaroyl-CoA**, and the release of AMP.

This activation of p-coumaric acid is a crucial entry point for this molecule into various downstream biosynthetic pathways. Different isoforms of 4CL exist in plants, often exhibiting distinct substrate specificities and expression patterns, which contributes to the metabolic diversity of the phenylpropanoid pathway.

Quantitative Data on 4CL Activity

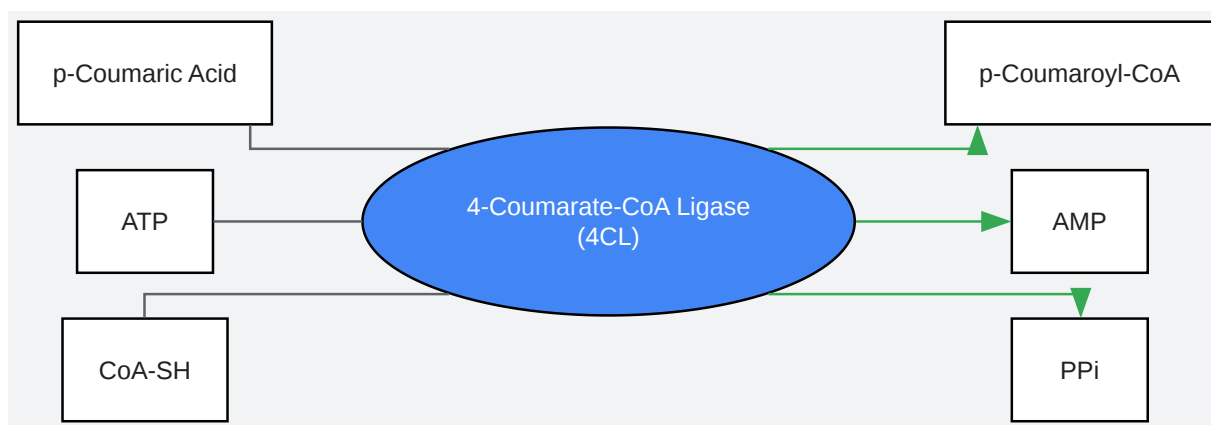
The kinetic properties of 4CL enzymes have been characterized in a variety of plant species. These parameters are crucial for understanding the enzyme's efficiency and substrate preference. Below is a summary of reported kinetic data for 4CL from different plant sources with p-coumaric acid as the substrate.

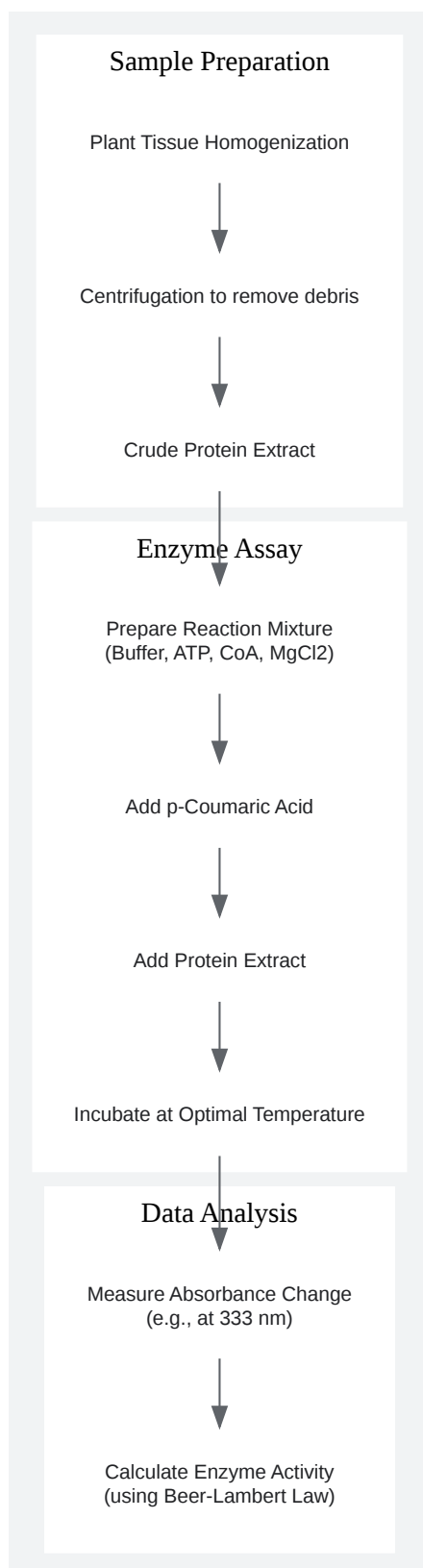
Enzyme Source	Isoform	K _m (μM) for p-Coumaric Acid	V _{max} (pkat/μg protein)	Optimal pH	Optimal Temperature (°C)
Marchantia paleacea	Mp4CL1	93.99[1]	-	7.0[1]	30[1]
Populus trichocarpa x P. deltoides	4CL-9	~80[2]	119.2[2]	-	-
Pinus taeda (Loblolly Pine)	-	4-10	-	7.6	-
Arabidopsis thaliana	At4CL2	-	-	-	-

Note: Kinetic values can vary depending on the specific assay conditions, including buffer composition and the concentrations of co-substrates (ATP and CoA). The Vmax values reported in different units have been standardized where possible.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the enzymatic reaction and a typical experimental workflow for assessing 4CL activity.





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References

- 1. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]
- 2. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
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